1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for various scientific research applications.
Preparation Methods
The synthesis of 1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE typically involves multi-step reactions. One common method includes the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways and molecular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits anticancer activity but has a different core structure.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of 1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE lies in its specific substitution pattern and the presence of the 4-methylpiperazine moiety, which may enhance its biological activity and selectivity .
Properties
Molecular Formula |
C16H17ClN6 |
---|---|
Molecular Weight |
328.80 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c1-21-5-7-22(8-6-21)15-14-10-20-23(16(14)19-11-18-15)13-4-2-3-12(17)9-13/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
APGOOCWNIINFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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